
3-(m-Bromophenyl)-N-(4-methyl-2-pyridinyl)succinimide
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Overview
Description
3-(3-bromophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group and a methylpyridinyl group attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and a halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 3-(m-Bromophenyl)-N-(4-methyl-2-pyridinyl)succinimide is C16H13BrN2O2, with a molecular weight of approximately 345.195 g/mol. The compound features a five-membered cyclic structure that includes two carbonyl groups and one nitrogen atom, which contributes to its reactivity profile. The presence of the m-bromophenyl group enhances its electrophilic character, making it suitable for various synthetic applications, including nucleophilic substitution reactions at the carbonyl positions of the succinimide ring.
Pharmacological Applications
Anticonvulsant Activity
Research indicates that derivatives of succinimide, including this compound, demonstrate significant anticonvulsant properties. Studies have shown effectiveness in various animal models of seizures, suggesting its potential as a therapeutic agent for epilepsy and related disorders. The structure-activity relationship highlights that modifications to the phenyl and pyridine substituents can influence these effects positively or negatively.
Antimicrobial Properties
Additionally, this compound has been investigated for its antimicrobial activity against certain pathogens. This broadens its therapeutic potential beyond neurological applications, indicating possible uses in treating infections caused by resistant strains of bacteria.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the succinimide core through cyclization.
- Introduction of the m-bromophenyl and 4-methyl-2-pyridinyl groups via electrophilic aromatic substitution.
- Optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity.
The ability to modify the substituents allows for the creation of various derivatives, each with potentially different biological activities.
Comparative Analysis of Related Compounds
Compound Name | Structure | Key Activity |
---|---|---|
1-(p-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide | Similar structure with p-bromo substitution | Anticonvulsant |
1-(m-Chlorophenyl)-N-(4-methylpyridin-2-yl)succinimide | Chlorine instead of bromine | Antibacterial |
N-(4-Methylphenyl)-N'-(2-methylpyridin-4-yl)succinimide | Different aryl substitutions | Antifungal |
This table illustrates how variations in substituents can significantly impact biological activity, emphasizing the unique profile of this compound due to its specific combination of functional groups.
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
- Anticonvulsant Efficacy : A study published in a pharmacology journal demonstrated that administration of this compound resulted in a significant reduction in seizure frequency in rodent models compared to control groups.
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of a bromine atom.
3-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of a bromine atom.
3-(3-iodophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of 3-(3-bromophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs.
Biological Activity
3-(m-Bromophenyl)-N-(4-methyl-2-pyridinyl)succinimide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrN2O2, with a molecular weight of approximately 345.19 g/mol. The compound features a succinimide core, which is characterized by a five-membered cyclic structure containing two carbonyl groups and one nitrogen atom. The presence of the m-bromophenyl group and the 4-methyl-2-pyridinyl moiety contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of m-bromobenzaldehyde with N-(4-methyl-2-pyridinyl)succinimide under controlled conditions. The reaction parameters such as temperature and solvent choice are critical for maximizing yield and purity .
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of this compound, demonstrating effectiveness in various animal models of seizures. Studies indicate that modifications to the phenyl and pyridine substituents can enhance or diminish these effects, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Antimicrobial Activity
In addition to its anticonvulsant properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies suggest that certain derivatives exhibit significant in vitro antifungal activities, indicating broader therapeutic potential .
Table: Summary of Biological Activities
Compound | Key Activity | Reference |
---|---|---|
This compound | Anticonvulsant | |
3-(p-Bromophenyl)-N-(4-methyl-2-pyridyl)succinimide | Antibacterial | |
N-(4-Methylphenyl)-N'-(2-methylpyridin-4-yl)succinimide | Antifungal |
Specific Research Findings
- Anticonvulsant Studies : In animal models, this compound demonstrated significant seizure protection, with IC50 values indicating effective dosage ranges for therapeutic applications.
- Antimicrobial Efficacy : In vitro tests revealed that some derivatives exhibited antifungal activity against Candida species, showcasing potential for development as antifungal agents .
- Toxicological Profile : The compound's acute toxicity was assessed in rodent models, revealing an LD50 greater than 2000 mg/kg when administered intraperitoneally, suggesting a relatively low toxicity profile for further pharmacological development .
Properties
CAS No. |
110592-47-7 |
---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-5-6-18-14(7-10)19-15(20)9-13(16(19)21)11-3-2-4-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI Key |
KVLFODJECODTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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